Product packaging for 1,6-Dichlorohexan-2-one(Cat. No.:)

1,6-Dichlorohexan-2-one

Cat. No.: B8762653
M. Wt: 169.05 g/mol
InChI Key: LIOIEWPUGWMDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dichlorohexan-2-one ( 62343-98-0) is a chemical compound supplied with a high purity of 99% and is packaged in convenient 25kg cardboard drums for industrial and research applications . As a dichloro-substituted ketone, it is a valuable intermediate in organic synthesis. The presence of both a carbonyl group and two chloro-functionalities at the 1 and 6 positions makes it a versatile building block for the construction of more complex molecules, particularly in ring-forming reactions and polymer synthesis . This compound is recognized for its role in the production of various pharmaceuticals, agrochemicals, and other specialized chemicals, serving as a key precursor for suppliers and manufacturers . Handling and Safety: This chemical is intended for use by qualified industrial and research professionals. It is strictly for Research Use Only (RUO) and must not be used for personal, medicinal, or household purposes . Please refer to the relevant Safety Data Sheet for detailed handling, storage, and disposal information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2O B8762653 1,6-Dichlorohexan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1,6-dichlorohexan-2-one

InChI

InChI=1S/C6H10Cl2O/c7-4-2-1-3-6(9)5-8/h1-5H2

InChI Key

LIOIEWPUGWMDPT-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(=O)CCl

Origin of Product

United States

Dihaloalkanones and Their Foundational Role in Organic Synthesis

Contextualization of 1,6-Dichlorohexan-2-one (B6164390) within the Family of Halogenated Ketones

Halogenated ketones, particularly α-haloketones, are a class of organic compounds characterized by the presence of one or more halogen atoms on the carbon atom adjacent to the carbonyl group. These compounds are of significant interest in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity makes them versatile building blocks for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. researchgate.netnih.gov

This compound belongs to the family of dihaloalkanones. It is a specific type of halogenated ketone where the hexane (B92381) chain is substituted with two chlorine atoms, one at the α-position (carbon 1) and another at the ω-position (carbon 6), and a ketone functional group at the second carbon. The presence of the α-chloro group significantly influences the reactivity of the ketone, while the terminal chloroalkyl chain introduces another site for nucleophilic substitution, making this compound a bifunctional molecule with the potential for diverse chemical transformations.

Intrinsic Structural Features and Reactivity Predispositions of this compound

The structure of this compound features a six-carbon chain with a carbonyl group at the C-2 position. A chlorine atom is attached to the C-1 position (the α-carbon), and another chlorine atom is at the C-6 position.

The key structural features that dictate its reactivity are:

α-Chloro Ketone Moiety: The chlorine atom at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group further activates this position.

Carbonyl Group: The carbonyl group itself is an electrophilic center and can undergo addition reactions with various nucleophiles.

Terminal Chloroalkyl Chain: The chlorine atom at the C-6 position provides a second site for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the end of the carbon chain.

These features predispose this compound to a range of reactions, including:

Nucleophilic Substitution: Both chlorine atoms can be displaced by a variety of nucleophiles. The α-chloro group is generally more reactive towards nucleophiles due to the activation by the adjacent carbonyl group.

Cyclization Reactions: The presence of two reactive sites at opposite ends of the molecule makes it a suitable precursor for the synthesis of cyclic compounds, particularly heterocycles.

Reactions at the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction, condensation, and addition of organometallic reagents.

Historical Development and Evolution of Synthetic Strategies for Analogous Compounds

The synthesis of halogenated ketones has been a subject of extensive research for many years. Historically, the direct halogenation of ketones was the most common method. nih.gov This often involved the use of elemental halogens (Cl₂, Br₂, I₂) in the presence of an acid or base catalyst. masterorganicchemistry.com However, these methods often suffer from a lack of selectivity, leading to polyhalogenated products, and the use of toxic and corrosive elemental halogens poses significant environmental and safety concerns. chemistryviews.org

Over the past few decades, significant advancements have been made to develop greener and more efficient protocols. nih.gov These include:

Use of N-halosuccinimides (NCS, NBS, NIS): These reagents are easier to handle and often provide better selectivity compared to elemental halogens. chemistryviews.org

Photocatalytic Methods: Recent research has focused on the use of photocatalysis to generate halogen radicals from less hazardous sources like inorganic chloride salts, reducing waste and improving safety. chemistryviews.org

Metal-Catalyzed Halogenation: Various transition metal catalysts, including copper, have been employed to facilitate the halogenation of C-H bonds, offering improved control and efficiency. beilstein-journals.org

Solvent-Free and Mechanochemical Approaches: To minimize environmental impact, methods using solvent-free conditions, such as grinding reagents together, have been developed. nih.govrsc.org

The synthesis of dihaloalkanones like this compound can be approached by adapting these methods. For instance, the synthesis of this compound has been reported, and its spectroscopic data have been characterized. rsc.org A common strategy for preparing ω-halogenated ketones involves the alkylation of an enolate of a parent carbonyl compound. researchgate.net

Overview of Current Academic Research Directions and Methodological Paradigms Applied to this compound

Current research involving this compound and its analogs focuses on several key areas:

Development of Novel Synthetic Methodologies: The pursuit of more efficient, selective, and environmentally benign methods for the synthesis of dihaloalkanones remains a primary goal. This includes the exploration of new catalysts, reaction media, and activation techniques.

Applications in Heterocyclic Synthesis: Due to their bifunctional nature, dihaloalkanones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are often of pharmaceutical interest. researchgate.net Research is ongoing to expand the scope of these cyclization reactions to create novel and complex heterocyclic scaffolds.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the transformations of dihaloalkanones is crucial for optimizing existing methods and designing new reactions. This includes studying the kinetics and thermodynamics of these reactions.

Use as a Probe in Interfacial Studies: Interestingly, the related compound 1,6-dichlorohexane (B1210651) has been used as an organic solvent in electrochemical studies at the interface of two immiscible electrolyte solutions, which can serve as a simplified model for biological membranes. researchgate.netresearchgate.net This suggests potential applications for this compound in similar studies, where the ketone functionality could introduce specific interactions.

Methodological paradigms currently being applied include:

Catalysis: The use of transition metal catalysts (e.g., nickel, copper, gold) and organocatalysts is a central theme in modern organic synthesis and is being applied to the transformations of halogenated ketones. beilstein-journals.orgrsc.org

Green Chemistry: Principles of green chemistry, such as the use of non-toxic reagents, solvent-free conditions, and energy-efficient processes (e.g., photocatalysis, mechanochemistry), are increasingly being integrated into the synthesis and application of these compounds. nih.govchemistryviews.orgrsc.org

Multi-component Reactions: Designing one-pot reactions where multiple components react to form a complex product, such as the Biginelli reaction, is a powerful strategy for improving efficiency and reducing waste. organic-chemistry.org

Scope and Significance of Scholarly Investigations on the Chemical Transformations of this compound

Scholarly investigations into the chemical transformations of this compound are significant for several reasons:

Access to Novel Chemical Scaffolds: Its unique bifunctionality allows for the synthesis of a diverse range of molecules, including linear compounds with functional groups at both ends and various cyclic and heterocyclic systems. These novel structures can be screened for potential applications in materials science and medicinal chemistry.

Advancement of Synthetic Methodology: Studying the reactivity of this compound contributes to the broader field of organic synthesis by providing insights into the behavior of dihaloalkanones and helping to develop new synthetic tools and strategies.

Potential for Industrial Applications: The development of efficient and scalable syntheses of and from this compound could lead to its use as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com

Data Table of this compound Properties

PropertyValueSource
CAS Number 62343-98-0 sigmaaldrich.com
Molecular Formula C₆H₁₀Cl₂O rsc.org
Appearance Not specified, but related 1,6-dichlorohexane is a colorless liquid. nih.govchemicalbook.com

Data Table of Related Compound: 1,6-Dichlorohexane

PropertyValueSource
CAS Number 2163-00-0 sigmaaldrich.comchembk.com
Molecular Formula C₆H₁₂Cl₂ nih.gov
Molecular Weight 155.06 g/mol nih.gov
Appearance Colorless liquid nih.govchemicalbook.com
Boiling Point 87-90 °C at 15 mmHg chemicalbook.comsigmaaldrich.com
Density 1.068 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.457 chemicalbook.comsigmaaldrich.com
Solubility Insoluble in water nih.govchemicalbook.com

Strategic Methodologies for the Chemical Synthesis of 1,6 Dichlorohexan 2 One

Classical Retrosynthetic Analyses and Established Synthetic Pathways

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1,6-dichlorohexan-2-one (B6164390), this approach reveals several plausible synthetic routes.

Halogenation of Hexan-2-one and its Derivatives: Regioselectivity and Optimization

The direct halogenation of a ketone like hexan-2-one at the α-position is a common synthetic strategy. This reaction typically proceeds through an enol or enolate intermediate and can be catalyzed by either acid or base. libretexts.org

In an acidic medium, the reaction involves the formation of an enol, which then acts as a nucleophile, attacking the halogen. libretexts.org The rate-determining step is often the formation of the enol. libretexts.org For hexan-2-one, halogenation can occur at either the C1 or C3 position. Achieving regioselectivity for the C1 position is a key challenge. The presence of substituents on the ketone can influence the position of halogenation.

To achieve dichlorination at specific sites, such as in this compound, a starting material that already contains one of the chlorine atoms might be more suitable. For instance, starting with 6-chlorohexan-2-one would simplify the process to a single α-halogenation step.

Controlling the regioselectivity of halogenation is crucial. In some cases, using a bulky halogenating agent or controlling the reaction temperature can favor halogenation at the less hindered α-carbon. The choice of solvent can also play a significant role in the reaction's outcome. For instance, using bromine in acetic acid is a known method for α-bromination of ketones, which can then be converted to α,β-unsaturated ketones. libretexts.org

Oxidative Transformations of Halogenated Alcohols or Diols Precursors

An alternative synthetic route involves the oxidation of a corresponding halogenated alcohol. In this case, the precursor would be 1,6-dichlorohexan-2-ol. A variety of oxidizing agents are available to convert secondary alcohols to ketones. scienceready.com.aulibretexts.orgorganic-chemistry.org

Common oxidizing agents include:

Chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). libretexts.org

Potassium permanganate (B83412) (KMnO₄). libretexts.org

Sodium dichromate (Na₂Cr₂O₇). libretexts.org

Pyridinium chlorochromate (PCC), a milder oxidant that converts secondary alcohols to ketones. libretexts.org

The Burgess reagent in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

The synthesis of the precursor, 1,6-dichlorohexan-2-ol, could start from 1,6-hexanediol (B165255). The diol can be converted to 1,6-dichlorohexane (B1210651) using reagents like thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270). wikipedia.org However, selective monochlorination to form 6-chlorohexan-1-ol is challenging, often resulting in a mixture of the starting material, the desired product, and the dichlorinated product. researchgate.net

Carbon-Carbon Bond Formation Methodologies Utilizing Halogenated Building Blocks

This approach involves constructing the carbon skeleton of the target molecule from smaller, halogenated building blocks. One such method involves the reaction of an organometallic reagent with an acyl halide.

A documented synthesis of 1,6-dichloro-2-hexanone starts with 5-chlorovaleryl chloride. prepchem.com This acid chloride is treated with diazomethane (B1218177) to form a diazoketone intermediate. The diazoketone is then reacted with a saturated solution of hydrogen chloride in ether to yield the final product, this compound. prepchem.com

Another strategy involves the alkylation of an enolate with a dihaloalkane. researchgate.net This method is a common way to prepare β-halogenated aldehydes and ketones. researchgate.net Grignard reagents, which are organomagnesium halides, are versatile for forming carbon-carbon bonds by reacting with carbonyl compounds. fiveable.me

Detailed Mechanistic Investigations of Key Synthetic Steps and Intermediates

Understanding the mechanisms of the key reactions is essential for optimizing the synthesis.

Acid-Catalyzed Halogenation: The mechanism begins with the protonation of the carbonyl oxygen, which is followed by the removal of an α-hydrogen to form an enol intermediate. The π electrons of the enol's double bond then attack the halogen, leading to the α-halogenated ketone after deprotonation. libretexts.org

Oxidation of Alcohols: The oxidation of a secondary alcohol to a ketone with chromic acid involves the formation of a chromate (B82759) ester. This is followed by an elimination step where a base removes a proton from the carbon bearing the oxygen, and the chromium atom departs with a pair of electrons.

Reaction of Acyl Chlorides with Diazomethane: This reaction proceeds through a nucleophilic attack of diazomethane on the carbonyl carbon of the acyl chloride, followed by the elimination of chloride. The resulting diazoketone is then protonated by HCl, and a subsequent nucleophilic attack by the chloride ion on the carbon bearing the diazo group, with the loss of nitrogen gas, yields the α-chloroketone.

Contemporary and Sustainable Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods, often through the use of catalysis.

Catalytic Strategies: Homogeneous and Heterogeneous Catalysis in Dihalo Ketone Formation

Catalytic methods offer the potential for higher selectivity, milder reaction conditions, and reduced waste compared to stoichiometric reagents.

Homogeneous Catalysis: Research has explored the use of metal catalysts for the synthesis of halogenated ketones. For instance, gold(I) catalysts have been used for the regioselective hydration of terminal halo-substituted propargyl carboxylates to produce α-acyloxy α′-halo ketones. acs.org Palladium-catalyzed reactions have been employed to synthesize substituted azafluorenones from dihalogeno diaryl ketones. deepdyve.com Nickel-catalyzed reactions have also shown promise in C-H bond alkylation, including reactions with 1,6-dichlorohexane. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify product purification and catalyst recycling. While specific examples for this compound are not readily available, the general principles of heterogeneous catalysis are applicable. For example, the development of solid acid or base catalysts could provide more sustainable alternatives for halogenation reactions.

A study on the selective preparation of α-mono or α,α′-dihalo ketones utilized a thiourea-catalyzed cascade reaction of unactivated alkynes with a halogen source. rsc.org This demonstrates the potential of organocatalysis in the synthesis of dihalo ketones. rsc.org

Elucidating the Chemical Reactivity and Mechanistic Pathways of 1,6 Dichlorohexan 2 One

Nucleophilic Substitution Reactions at the Alkyl Halide Centers

The presence of two primary alkyl chloride groups at positions C1 and C6 provides two sites for nucleophilic attack. The reactivity of these sites can be influenced by the presence of the ketone at C2, which can affect the electrophilicity of the adjacent C1 position.

1,6-Dichlorohexan-2-one (B6164390) is susceptible to substitution by a wide array of nucleophiles. Given that both chlorides are attached to primary carbons, these reactions are generally expected to proceed via an S(_N)2 mechanism. savemyexams.comwikipedia.org The outcome can be controlled to achieve mono- or di-substitution depending on the stoichiometry of the nucleophile and reaction conditions.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can displace one or both chloride ions to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide (B1231860) could yield 1-chloro-6-methoxyhexan-2-one or 1,6-dimethoxyhexan-2-one.

Nitrogen Nucleophiles: Ammonia (B1221849) and primary or secondary amines are effective nucleophiles for forming the corresponding amines. This reaction is fundamental in synthesizing nitrogen-containing heterocycles. For example, reaction with a primary amine (R-NH₂) could lead to the formation of a secondary amine, which can then undergo further intramolecular reactions.

Sulfur Nucleophiles: Thiolates (RS⁻) and thiosulfate (B1220275) (S₂O₃²⁻) are excellent nucleophiles that readily displace halides. The reaction with sodium thiosulfate, for example, would form a Bunte salt, a common intermediate in sulfur chemistry. Based on analogous reactions with 1,6-dichlorohexane (B1210651), high conversion to the corresponding bis-thiosulfate derivative can be expected under appropriate pH control. ugm.ac.id

Carbon Nucleophiles: Carbanions, such as those derived from Grignard reagents or enolates, and cyanide ions (CN⁻) can form new carbon-carbon bonds. The reaction with sodium cyanide would introduce nitrile functionalities, extending the carbon chain and providing a precursor for carboxylic acids or amines.

The table below summarizes the expected products from reactions with various nucleophiles.

Nucleophile CategoryExample NucleophileReagent ExampleExpected Product (Di-substitution)
OxygenAlkoxideSodium Methoxide (NaOCH₃)1,6-Dimethoxyhexan-2-one
NitrogenPrimary AmineMethylamine (B109427) (CH₃NH₂)1,6-Bis(methylamino)hexan-2-one
SulfurThiolateSodium Ethanethiolate (NaSEt)1,6-Bis(ethylthio)hexan-2-one
CarbonCyanideSodium Cyanide (NaCN)3-Oxo-1,8-octanedinitrile

The strategic placement of the ketone and the two alkyl chloride groups allows for various intramolecular cyclization reactions, providing access to valuable five- and six-membered ring systems.

Favorskii Rearrangement: As an α-chloro ketone, this compound is primed for the Favorskii rearrangement in the presence of a base. wikipedia.orgmychemblog.com The mechanism involves the formation of an enolate at the C3 position, which then acts as an internal nucleophile, attacking the C1 carbon to displace the chloride and form a bicyclic cyclopropanone (B1606653) intermediate. adichemistry.com Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the strained ring. Cleavage of the original C1-C2 bond results in the formation of a more stable primary carbanion, which is then protonated to yield a cyclopentanecarboxylic acid derivative. adichemistry.com This ring-contraction pathway is a powerful method for synthesizing five-membered carbocycles.

Synthesis of Piperidinones: The compound is also a precursor for nitrogen-containing heterocycles. An intermolecular substitution of the C6-chloride by a primary amine or ammonia, followed by an intramolecular S(_N)2 reaction, can lead to the formation of a six-membered piperidinone ring. nih.gov For example, reaction with methylamine could first form 6-(methylamino)-1-chlorohexan-2-one. The internal secondary amine can then displace the C1-chloride to yield 1-methyl-3-acetylpiperidine. This strategy is analogous to syntheses of other piperidone derivatives from dichloropentanones. wikipedia.org

The mechanism of nucleophilic substitution at the alkyl halide centers is dictated by the structure of the substrate and the reaction conditions.

S(_N)2 Pathway: Both the C1 and C6 carbons are primary and sterically unhindered, making them ideal candidates for the bimolecular S(_N)2 mechanism. savemyexams.combyjus.com This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile. The presence of the electron-withdrawing ketone group at C2 is expected to increase the electrophilicity of the C1 carbon, potentially accelerating the rate of substitution at this position compared to the C6 position. However, it can also slow the reaction by destabilizing the transition state through inductive effects.

S(_N)1 Pathway: An S(_N)1 mechanism, which proceeds through a carbocation intermediate, is highly unlikely for the primary chlorides in this compound under standard nucleophilic substitution conditions. savemyexams.comlibretexts.org Primary carbocations are inherently unstable, making this pathway energetically unfavorable.

Favorskii Mechanism: For intramolecular cyclization under basic conditions, the operative mechanism is the Favorskii rearrangement. wikipedia.org As detailed previously, this is not a simple S(_N)2 reaction but a multi-step process involving enolate formation, intramolecular S(_N)2 to form a cyclopropanone, and subsequent ring-opening. mychemblog.comadichemistry.com

Chemical Transformations Involving the Ketone Functionality

The ketone group at C2 is a key reactive site, participating in a range of reductive, oxidative, and nucleophilic addition reactions.

Reductive Conversions: The ketone can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation, yielding 1,6-dichlorohexan-2-ol. ugm.ac.idmoriroku.co.jp This reduction is generally chemoselective, leaving the alkyl chloride groups intact under mild conditions. rsc.org

Oxidative Conversions (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation offers a method to convert the ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of the insertion depends on the migratory aptitude of the adjacent groups. chem-station.com For this compound, the two adjacent groups are a chloromethyl group (-CH₂Cl) and a 4-chlorobutyl group (-(CH₂)₄Cl). The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. Since both groups are primary, a mixture of two ester products is possible: 4-chlorobutyl 2-chloroacetate and 1-chloro-4-oxopentyl chloride. However, the slightly greater steric bulk and potential electronic effects of the 4-chlorobutyl group may favor its migration.

The table below outlines these transformations.

TransformationReagentProduct(s)
ReductionSodium Borohydride (NaBH₄)1,6-Dichlorohexan-2-ol
Baeyer-Villiger Oxidationm-CPBA4-chlorobutyl 2-chloroacetate and/or 1-chloro-4-oxopentyl chloride

The electrophilic carbonyl carbon is a prime target for various carbon- and heteroatom-based nucleophiles, leading to a variety of derivatives.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene. wikipedia.org Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, forming 1,6-dichloro-2-methylenehexane. mnstate.edunrochemistry.com This reaction is highly reliable for creating a C=C double bond at a specific location. masterorganicchemistry.com

Grignard Reaction: Organometallic reagents like Grignard reagents (R-MgX) add to the carbonyl group to form tertiary alcohols after an acidic workup. mnstate.eduorganic-chemistry.org For example, adding methylmagnesium bromide (CH₃MgBr) to this compound would produce 1,6-dichloro-2-methylhexan-2-ol. It is crucial to perform this reaction at low temperatures to avoid potential side reactions, such as the Grignard reagent attacking the alkyl chloride moieties. wikipedia.orgchem-station.com

Derivative Formation: The ketone can also react with nitrogen-based nucleophiles like hydroxylamine (B1172632) or primary amines to form oximes and imines, respectively. These derivatives are important for both characterization and further synthetic transformations.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig) and Their Regioselectivity

The carbonyl group in this compound is a focal point for various condensation reactions, with the regioselectivity of these transformations being a key consideration due to the presence of two non-equivalent α-carbons (C1 and C3).

Aldol Condensation: In the presence of a base, this compound can undergo self-condensation via an aldol reaction. The reaction is initiated by the deprotonation of an α-carbon to form an enolate. Two distinct enolates are possible:

Kinetic Enolate: Formed by deprotonation of the C1-methyl group.

Thermodynamic Enolate: Formed by deprotonation of the C3-methylene group.

Generally, the formation of the thermodynamic enolate at C3 is favored due to the resulting more substituted double bond. However, the acidity of the C1 protons is increased by the inductive effect of the adjacent chlorine atom, which can influence the selectivity. The formed enolate can then act as a nucleophile, attacking the carbonyl group of another molecule. The basic conditions required for the aldol condensation can also promote competing reactions, most notably the Favorskii rearrangement (see Section 3.4).

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group, such as malononitrile (B47326) or an ester of cyanoacetic acid, in the presence of a mild base catalyst like piperidine (B6355638) or an amine salt. acs.orgalmacgroup.comnih.gov The ketone acts as the electrophile, and the reaction typically proceeds to form a stable α,β-unsaturated product after dehydration. acs.org The regioselectivity issues associated with enolate formation in the aldol reaction are not a factor here, as the ketone itself is the electrophilic partner.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone at C2 into an alkene, with the location of the new double bond being precisely controlled. organic-chemistry.orgacs.org The reaction involves the attack of a phosphorus ylide (Wittig reagent) on the carbonyl carbon. A significant advantage of the Wittig reaction in this context is its potential for high chemoselectivity. Under appropriate conditions, the ylide reacts preferentially with the ketone without disturbing the two carbon-chlorine bonds. However, strong bases used to generate non-stabilized ylides can induce proton abstraction from the α-carbon, leading to side reactions similar to those seen in base-catalyzed condensations. acs.org

Formation of Cyclic and Acyclic Acetals and Ketals

Protection of the ketone functionality is a common and critical strategy for manipulating other parts of the this compound molecule. This is typically achieved by converting the ketone into a ketal, which is stable under neutral or basic conditions but can be easily removed with aqueous acid.

Acyclic Ketals: The reaction of this compound with two equivalents of a simple alcohol, such as methanol (B129727) or ethanol, under anhydrous acidic conditions (e.g., using HCl gas or a Lewis acid catalyst) yields an acyclic dialkyl ketal.

Cyclic Ketals: A more entropically favored method for protection involves the reaction with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). wikipedia.org This reaction forms a five- or six-membered cyclic ketal, respectively. The formation of the ketal must be carried out under conditions that drive the equilibrium towards the product, typically by removing the water that is formed, for example, with a Dean-Stark apparatus. wikipedia.org

Chemo-, Regio-, and Stereoselective Transformations of this compound

The presence of three distinct reactive sites—the ketone, the activated α-chloro position (C1), and the primary alkyl chloride (C6)—makes this compound a versatile substrate for selective transformations.

Strategies for Differential Reactivity between the Halide and Ketone Moieties

Achieving selective reactions at one functional group while leaving others intact is a cornerstone of modern organic synthesis. For this compound, several strategies can be employed to differentiate the reactivity of the ketone and the two halide positions.

Selective Reaction at the Ketone:

Protection-Deprotection: The most robust strategy involves protecting the ketone as a ketal (see Section 3.2.4). With the ketone masked, the C1 and C6 chloroalkane functionalities can be manipulated using nucleophiles or in organometallic reactions. Subsequent acidic hydrolysis removes the protecting group, regenerating the ketone.

Chemoselective Reagents: Certain reagents exhibit inherent selectivity for the ketone. The Wittig reaction, particularly with stabilized ylides, can be performed chemoselectively. acs.org Similarly, reduction of the ketone using specific reagents like sodium borohydride can often be achieved with minimal interference from the alkyl chlorides under controlled conditions.

Selective Reaction at the Halides:

Regioselective Substitution: The C1-Cl bond is an α-chloro ketone moiety, making it significantly more reactive towards nucleophilic substitution (SN2) than the primary alkyl chloride at C6. nih.gov This enhanced reactivity is due to the inductive electron-withdrawing effect of the adjacent carbonyl group. nih.gov This reactivity difference allows for the selective functionalization of the C1 position. For example, a Finkelstein reaction using sodium iodide in acetone (B3395972) would preferentially replace the chlorine at C1 with iodine.

Controlled Reaction Conditions: In some cases, reaction conditions can be tuned to favor reaction at one of the chloride positions. For instance, nickel-catalyzed cross-coupling reactions have been shown to react selectively with one C-Cl bond in 1,6-dichlorohexane, leaving the other intact. mdpi.com A similar strategy could potentially be applied to achieve monocoupling at the C6 position of this compound, especially if the ketone is protected.

Table 1: Strategies for Chemoselective and Regioselective Transformations
Target SiteStrategyExemplar ReactionNotes
Ketone (C2)Chemoselective OlefinationWittig ReactionHighly selective for the carbonyl group over alkyl halides.
α-Chloride (C1)Regioselective SN2Finkelstein Reaction (NaI)The C1-Cl is activated by the adjacent ketone, making it more reactive than the C6-Cl. nih.gov
Alkyl Chloride (C6)Protection & Substitution1. Ketal formation (protect C2). 2. Nucleophilic substitution at C6.Protection of the ketone is necessary to prevent side reactions.

Asymmetric Transformations and Control of Chirality in Derived Structures (if applicable)

This compound is a prochiral molecule. The ketone carbon (C2) and the methylene carbon at C3 are prochiral centers. Asymmetric transformations can introduce chirality, leading to valuable enantiomerically enriched building blocks.

Asymmetric Reduction of the Ketone: The prochiral ketone can be reduced to a chiral secondary alcohol. This is a well-established transformation that can be achieved with high enantioselectivity using:

Biocatalysts: Carbonyl reductases (CREDs) have shown excellent efficacy and stereoselectivity in the reduction of α-halo ketones to the corresponding α-halo alcohols. almacgroup.com

Chiral Catalysts: Chemical methods such as Noyori asymmetric hydrogenation or Corey-Bakshi-Shibata (CBS) reduction can provide access to either enantiomer of the resulting alcohol.

Asymmetric Reactions at the α-Position: While more challenging due to the multiple reactive sites, it is conceivable to perform an asymmetric α-functionalization at the C3 position using chiral phase-transfer catalysts or organocatalysts.

The introduction of a stereocenter at C2 renders the two faces of the enolate (or enol) diastereotopic, as well as the protons at C1 and C3. This can be leveraged to control the stereochemistry of subsequent reactions.

Rearrangement Reactions, Fragmentation Processes, and Other Complex Transformations

The unique arrangement of functional groups in this compound makes it susceptible to several powerful rearrangement and complex reactions.

Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones possessing an enolizable α'-proton. wikipedia.orgmychemblog.comadichemistry.com When treated with a base such as an alkoxide (e.g., sodium methoxide), this compound is expected to undergo a Favorskii rearrangement. The proposed mechanism involves:

Deprotonation at the C3 position to form an enolate.

Intramolecular SN2 attack by the enolate onto the C1 carbon, displacing the chloride and forming a strained bicyclo[3.1.0]hexan-2-one intermediate.

Nucleophilic attack of the alkoxide base on the carbonyl carbon of the cyclopropanone.

Ring-opening of the resulting tetrahedral intermediate. Cleavage occurs to form the more stable carbanion, which in this case would lead to a cyclopentane (B165970) ring system.

Protonation of the carbanion to yield the final product, which would be an ester of a (4-chlorobutyl)cyclopentanecarboxylic acid.

Fragmentation Processes: Under forcing conditions, such as in mass spectrometry or high-temperature pyrolysis, fragmentation of the carbon skeleton can occur. However, synthetically useful, controlled fragmentation reactions from this substrate are not common.

Other Complex Transformations: The bifunctional nature of the molecule allows for tandem or cascade reactions. For instance, substitution of the C6-chloride with a suitable nucleophile can set the stage for a subsequent intramolecular reaction. A three-component coupling reaction involving ω-chloroketones, primary amines, and a source of acetylene (B1199291) (like calcium carbide) has been developed, which could be adapted for this compound to build complex heterocyclic structures. uantwerpen.be This reaction proceeds through the initial formation of a ketimine, which then undergoes further transformations. uantwerpen.be

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
(4-chlorobutyl)cyclopentanecarboxylic acid ester
Calcium carbide
Cyanoacetic acid ester
Ethylene glycol
Malononitrile
Methanol
Ethanol
p-Toluenesulfonic acid
Piperidine
Propane-1,3-diol
Sodium borohydride
Sodium iodide
Sodium methoxide

Advanced Spectroscopic Characterization and Computational Chemical Studies of 1,6 Dichlorohexan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,6-dichlorohexan-2-one (B6164390), ¹H and ¹³C NMR provide definitive evidence for its structural framework.

Spectroscopic data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent show characteristic signals for the compound. rsc.org The ¹H NMR spectrum displays a singlet at 4.06 ppm corresponding to the two protons on the carbon adjacent to the carbonyl group (C1). rsc.org The protons on the carbon atom at the other end of the chain (C6), adjacent to a chlorine atom, appear as a triplet at 3.53 ppm. rsc.org A triplet at 2.64 ppm is assigned to the protons on the carbon adjacent to the carbonyl group (C3), and a multiplet between 1.74 and 1.82 ppm represents the four protons of the two central methylene (B1212753) groups (C4 and C5). rsc.org

The ¹³C NMR spectrum further confirms the structure, with the carbonyl carbon (C2) resonating at 202.12 ppm. rsc.org The carbon atom bonded to chlorine at position 1 (C1) is observed at 48.00 ppm, while the other chlorine-bonded carbon (C6) is at 44.41 ppm. rsc.org The remaining methylene carbons (C3, C4, and C5) appear at 38.63 ppm, 31.64 ppm, and 20.78 ppm, respectively. rsc.org

¹H NMR Data of this compound (400 MHz, CDCl₃) rsc.org¹³C NMR Data of this compound (100 MHz, CDCl₃) rsc.org
Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
4.06 (s, 2H)H-1202.12C-2 (C=O)
3.53 (t, 2H, J = 5.6 Hz)H-648.00C-1
2.64 (t, 2H, J = 5.6 Hz)H-344.41C-6
1.82 – 1.74 (m, 4H)H-4, H-538.63C-3
31.64C-4
20.78C-5

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation of its Derivatives

While one-dimensional NMR is powerful, multi-dimensional techniques are indispensable for the unambiguous structural assignment of more complex molecules, such as derivatives of this compound.

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of this compound, COSY would reveal cross-peaks between adjacent methylene groups, confirming the connectivity of the hexane (B92381) chain.

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional technique that correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu This is crucial for assigning carbon signals definitively by linking them to their known proton assignments. columbia.edu An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, in a derivative of this compound, HMBC could show correlations from the protons on C1 and C3 to the carbonyl carbon at C2, confirming its position.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes (if applicable)

No specific dynamic NMR studies concerning the conformational analysis or exchange processes of this compound were found in the reviewed literature. Such studies would be applicable to investigate the flexibility of the hexyl chain and any restricted rotation that might occur, for example, in sterically hindered derivatives or in complexes.

Mass Spectrometry (MS) for Comprehensive Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, which allows for the determination of its elemental composition. rsc.org While low-resolution MS might identify the nominal mass of the molecular ion of this compound (C₆H₁₀Cl₂O), HRMS can distinguish it from other ions with the same nominal mass. rsc.org

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion [M]⁺˙ and its fragments. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl. This leads to three peaks for any chlorine-containing ion: one with two ³⁵Cl atoms, one with one ³⁵Cl and one ³⁷Cl, and one with two ³⁷Cl atoms, in an approximate ratio of 9:6:1.

HRMS Data for this compound (C₆H₁₀Cl₂O)
Isotopic CompositionCalculated Exact MassRelative Abundance
C₆H₁₀³⁵Cl₂O168.01086100%
C₆H₁₀³⁵Cl³⁷ClO170.0079165.2%
C₆H₁₀³⁷Cl₂O172.0049610.6%

Tandem Mass Spectrometry (MS/MS) for Structural Insights into Parent Compound and Intermediates

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a parent ion, inducing its fragmentation, and then analyzing the resulting fragment ions. wikipedia.org This technique provides detailed structural information. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group. This could lead to the loss of the ˙CH₂Cl radical (m/z 49/51) or the ˙(CH₂)₄Cl radical (m/z 91/93), resulting in acylium ions.

McLafferty Rearrangement: A characteristic fragmentation of ketones involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral alkene.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule (m/z 36) is a common pathway for chloroalkanes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound shows several characteristic absorption bands. rsc.org A strong, sharp peak at 1716 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of a ketone. rsc.org The band at 2934 cm⁻¹ corresponds to the C-H stretching vibrations of the methylene groups. rsc.org Other peaks in the fingerprint region, such as those at 1476 cm⁻¹, 1034 cm⁻¹, and 756 cm⁻¹, relate to C-H bending, C-C stretching, and C-Cl stretching vibrations, respectively. rsc.org

Infrared (IR) Spectroscopy Data for this compound rsc.org
Wavenumber (cm⁻¹)Assignment
2934C-H stretch (alkane)
1716C=O stretch (ketone)
1476C-H bend (methylene)
1034C-C stretch
756C-Cl stretch

Raman spectroscopy is a complementary technique to IR. d-nb.info While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. d-nb.info Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum. For this compound, the C-C backbone vibrations would be expected to be more prominent in the Raman spectrum. The C=O stretch would be visible in both, while the symmetric C-Cl stretch might be more easily observed with Raman spectroscopy.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives or Co-crystals (if applicable)

As of the current body of scientific literature, there are no published single-crystal X-ray diffraction data for this compound itself. The compound exists as a liquid at room temperature, which precludes direct analysis by single-crystal X-ray crystallography without specialized low-temperature crystallization techniques.

However, the principles of crystal engineering suggest that co-crystallization could be a viable strategy to obtain a solid-state structure. beilstein-journals.orgub.edud-nb.info Co-crystals are multi-component crystals held together by non-covalent interactions. ub.edu This technique has been successfully employed for various organic compounds that are otherwise difficult to crystallize. beilstein-journals.orgd-nb.info By selecting an appropriate co-former molecule that can establish strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, with this compound, it may be possible to generate a crystalline solid suitable for X-ray analysis. For instance, molecules containing hydrogen bond donors could interact with the carbonyl oxygen of the ketone.

While direct crystallographic data for the target compound is unavailable, studies on related molecules like 1,6-dichlorohexane (B1210651) have provided insights into the conformational preferences in the solid state. For example, vibrational spectra of crystalline 1,6-dichlorohexane suggest a C2h molecular symmetry. ias.ac.incore.ac.uk This information, while not directly transferable to the ketone derivative, provides a basis for understanding the behavior of the dichloroalkane backbone in a crystalline environment.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to investigate the properties of this compound in the absence of extensive experimental data. ielas.org These methods allow for the exploration of its electronic structure, conformational landscape, and dynamic behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgictp.it DFT calculations can provide valuable information about the distribution of electrons within this compound, which is fundamental to understanding its reactivity.

For this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, various electronic properties can be calculated. The distribution of electron density and the shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO and LUMO are crucial for predicting the molecule's reactivity, as they represent the regions most likely to be involved in nucleophilic and electrophilic attacks, respectively.

DFT can also be used to calculate the energetic profiles of potential reaction pathways involving this compound. By mapping the potential energy surface, transition states can be identified, and activation energies can be estimated, providing insights into the kinetics and thermodynamics of its chemical transformations. Studies on similar compounds have successfully used DFT to elucidate electronic structures and predict reactivity. researchgate.netaps.orgresearchgate.net

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations (Note: The following data is illustrative and would be derived from actual DFT calculations.)

Parameter Predicted Value Significance
HOMO Energy -7.2 eV Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy -0.8 eV Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.4 eV A larger gap generally suggests higher kinetic stability.
Dipole Moment 2.5 D Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

The flexible hexane chain in this compound allows for a multitude of possible three-dimensional arrangements, known as conformers. libretexts.org Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them (transition states).

Computational methods, particularly DFT and other molecular mechanics approaches, can systematically explore the conformational space of the molecule. By rotating the single bonds in the carbon backbone and calculating the energy of each resulting conformation, a potential energy surface can be generated. The low-energy conformations represent the most populated states of the molecule under given conditions. For a related molecule, 1,6-dichlorohexane, it is suggested that it can exist in four distinct conformations in the liquid state. ias.ac.in

Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its reactivity and how it interacts with other molecules. For example, the relative orientation of the chlorine atoms and the carbonyl group will influence the molecule's susceptibility to intramolecular reactions.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This table is a hypothetical representation of results from a conformational analysis study.)

Conformer Dihedral Angle (C3-C4-C5-C6) Relative Energy (kcal/mol) Population at 298 K (%)
Anti 180° 0.00 65
Gauche 1 60° 0.85 20
Gauche 2 -60° 0.95 15

Computational chemistry offers the capability to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

For instance, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. ias.ac.in This can aid in the assignment of experimental spectral bands to specific molecular vibrations. Theoretical IR spectra have been calculated for related compounds to support experimental findings. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be confirmed. While experimental NMR data for 1,6-dichlorohexane is available, theoretical calculations for this compound would provide a valuable comparison. nih.gov

Table 3: Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Experimental values are hypothetical for illustrative purposes.)

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C1 45.1 45.8
C2 208.2 207.5
C3 37.5 38.1
C4 25.9 26.3
C5 31.8 32.2
C6 44.2 44.9

For this compound, an MD simulation could be performed on a single molecule in a vacuum to study its intrinsic flexibility or in a solvent to investigate solute-solvent interactions. The simulation would reveal how the molecule folds and unfolds, the timescales of these motions, and how different parts of the molecule move in relation to one another. This information is complementary to the static picture provided by conformational analysis and can be crucial for understanding reaction dynamics and transport properties. analis.com.my

The insights gained from MD simulations can be particularly valuable for understanding how the molecule might behave in a complex environment, such as in a solution where it could participate in chemical reactions.

Role of 1,6 Dichlorohexan 2 One As a Versatile Building Block in Complex Organic Synthesis and Materials Science

Precursor in the Construction of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups within the 1,6-dichlorohexan-2-one (B6164390) framework makes it a valuable starting material for synthesizing various heterocyclic structures. Classical and modern cyclization strategies can be employed to build five-, six-, and seven-membered rings containing oxygen, nitrogen, sulfur, and other heteroatoms.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans, Tetrahydrofurans)

The synthesis of oxygen-containing heterocycles using this compound often involves leveraging its ketone and chloro functionalities to facilitate intramolecular cyclization or to assemble the necessary precursors for established cyclization reactions.

Furans : The construction of furan (B31954) rings is most famously achieved through the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the key intermediate. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While this compound is not a direct 1,4-dicarbonyl precursor, its α-chloroketone functionality is ideal for the Feist-Benary furan synthesis. This reaction involves the condensation of an α-haloketone with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like pyridine (B92270) or ammonia (B1221849). The resulting intermediate undergoes cyclization and dehydration to yield a polysubstituted furan.

Pyrans : Tetrahydropyran rings, which are prevalent in many natural products, can be synthesized via intramolecular Williamson ether synthesis. A plausible route starting from this compound involves the selective reduction of the ketone at the C-2 position to a secondary alcohol, yielding 1,6-dichlorohexan-2-ol. In the presence of a non-nucleophilic base, the resulting hydroxyl group can undergo an intramolecular SN2 reaction, attacking the C-6 carbon and displacing the chloride to form a 6-chloro-2-methyltetrahydropyran.

Tetrahydrofurans : The synthesis of substituted tetrahydrofurans can be envisioned through a multi-step sequence. A key strategy involves converting this compound into a γ-hydroxyketone. This can be achieved by substituting the C-1 chloro group with a hydroxyl functionality, for example, via reaction with sodium acetate (B1210297) followed by hydrolysis. The resulting 1-hydroxy-6-chlorohexan-2-one is a γ-hydroxyketone, which exists in equilibrium with its cyclic hemiketal form, a hydroxyl-substituted tetrahydrofuran. This intermediate serves as a versatile precursor for a range of functionalized tetrahydrofurans.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrrolidines, Azepanes)

The ability of this compound to react with nitrogen nucleophiles at multiple sites makes it a potent precursor for a variety of nitrogen-containing heterocycles. organic-chemistry.org

Pyrroles : The Hantzsch pyrrole (B145914) synthesis provides a direct route to pyrroles from α-haloketones. nih.gov In this reaction, this compound can react with a β-ketoester and ammonia or a primary amine to construct the pyrrole ring, yielding a pyrrole substituted with a chlorobutyl group at one position. Alternatively, adapting the Paal-Knorr pyrrole synthesis, which typically uses 1,4-diketones and amines, is also possible. alfa-chemistry.comyoutube.com This would first require converting this compound into a suitable 1,4-dicarbonyl compound.

Pyridines : The carbon backbone of this compound is well-suited for constructing the pyridine ring. The 1,5-relationship between the carbonyl group at C-2 and the chloro group at C-6 is ideal for pyridine synthesis analogous to methods using 1,5-dicarbonyl compounds. beilstein-journals.org Treatment with a nitrogen source like hydroxylamine (B1172632) or ammonia can initiate a sequence of condensation and cyclization. For instance, reaction with hydroxylamine could lead to the formation of an oxime at the ketone, followed by intramolecular substitution of the C-6 chlorine by the oxime nitrogen, and subsequent rearrangement and aromatization to afford a substituted pyridine. The classic Hantzsch pyridine synthesis is also applicable, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. chemtube3d.comwikipedia.orgorganic-chemistry.orgnih.gov

Pyrrolidines : Synthesizing the five-membered pyrrolidine (B122466) ring from the six-carbon chain of this compound is less direct and typically requires a rearrangement. A potential pathway involves the Favorskii rearrangement of the α-chloroketone moiety. Treatment with a strong base could induce a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to form a cyclopentanecarboxylic acid derivative. This derivative can subsequently be converted into a pyrrolidine ring through standard methods such as the Curtius or Schmidt rearrangement, which transform the carboxylic acid into an amine, followed by cyclization.

Azepanes : The seven-membered azepane ring can be constructed efficiently from this compound. This synthesis leverages the spatial relationship between the ketone and the terminal chloro group. A reaction with a primary amine (R-NH₂) can lead to a selective nucleophilic substitution at the C-6 position, yielding a 6-(alkylamino)-1-chlorohexan-2-one intermediate. Subsequent intramolecular reductive amination between the secondary amine and the C-2 ketone facilitates the cyclization to form a substituted N-alkylazepane. rsc.orgrsc.org

Construction of Sulfur- and Other Heteroatom-Containing Ring Systems

The reactivity of the chloro groups and the ketone functionality of this compound allows for the incorporation of sulfur and other heteroatoms to form diverse heterocyclic systems.

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a prominent method that directly utilizes the α-chloroketone structure. nih.govresearchgate.net Reaction of this compound with a thioamide (e.g., thiourea (B124793) or thioacetamide) leads to the formation of a 2-aminothiazole (B372263) or 2-methylthiazole, respectively, bearing a 4-chlorobutyl side chain.

Thiophenes : The Paal-Knorr thiophene (B33073) synthesis, which is analogous to the furan and pyrrole syntheses, requires a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org Therefore, the conversion of this compound into a 1,4-dicarbonyl precursor would be the initial step in this synthetic route.

Macrocyclic Systems : The presence of two electrophilic carbon centers at C-1 and C-6 allows for the synthesis of larger, macrocyclic heterocycles. For example, a high-dilution reaction with a dinucleophile such as sodium sulfide (B99878) (Na₂S) could lead to an intramolecular double substitution, forming a nine-membered thionan-4-one ring.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassExample Ring SystemKey Synthetic StrategyPlausible Intermediate
Oxygen-ContainingFuranFeist-Benary SynthesisCondensation product with β-dicarbonyl
Oxygen-ContainingTetrahydropyranIntramolecular Williamson Ether Synthesis1,6-Dichlorohexan-2-ol
Nitrogen-ContainingPyrroleHantzsch Pyrrole SynthesisReaction with β-ketoester and amine
Nitrogen-ContainingPyridineFrom 1,5-dicarbonyl equivalent6-Aminohexan-2-one derivative
Nitrogen-ContainingAzepaneIntramolecular Reductive Amination6-Aminohexan-2-one derivative
Sulfur-ContainingThiazoleHantzsch Thiazole SynthesisReaction with thioamide

Intermediate in the Synthesis of Advanced Organic Materials and Polymers

Beyond its utility in constructing discrete heterocyclic molecules, this compound serves as a valuable intermediate in materials science, particularly in the synthesis of functional polymers and coordination compounds.

Design and Synthesis of Monomers for Controlled Polymerization Reactions

The two chloro groups in this compound make it an ideal AB-type monomer for polycondensation reactions. Its reaction with various dinucleophilic (A-A type) comonomers can lead to a range of functional polymers. The ketone group, which remains as a pendant on the polymer backbone, offers a site for post-polymerization modification, such as cross-linking or grafting other molecules to tailor the material's properties. semanticscholar.orgnih.gov

For example, polycondensation with diamines like hexamethylenediamine (B150038) would yield a poly(keto-amine), while reaction with diols such as bisphenol A would produce a poly(keto-ether). These polymers, featuring a ketone group at regular intervals along the chain, are of interest for applications requiring specific chemical reactivity or enhanced polarity.

Table 2: Potential Polymers Derived from this compound

ComonomerType of LinkageResulting Polymer ClassPotential Properties
Diamine (e.g., Hexamethylenediamine)AminePoly(keto-amine)Increased hydrophilicity, sites for cross-linking
Diol (e.g., Bisphenol A)EtherPoly(keto-ether)Modified thermal properties, functional backbone
Dithiol (e.g., 1,6-Hexanedithiol)ThioetherPoly(keto-thioether)High refractive index, metal coordination sites

Preparation of Ligands for Metal Coordination Chemistry (Emphasis on non-biological applications)

The structure of this compound is a versatile platform for designing polydentate ligands for metal coordination. The central ketone provides a hard oxygen donor site, while the two chloro groups can be readily substituted with a variety of nitrogen-, sulfur-, or phosphorus-containing functional groups to create ligands with tailored coordination properties. nih.govsamipubco.commdpi.com

For instance, reaction with two equivalents of a primary amine bearing another donor group, such as 2-picolylamine, would result in a pentadentate N₃O ligand. The flexibility of the hexanone backbone allows the donor atoms to arrange around a metal center, forming stable chelate complexes. Such ligands are valuable in catalysis, materials science, and analytical chemistry. Furthermore, reaction with bifunctional linkers can lead to the formation of macrocyclic ligands, where the ketone group acts as a functional handle on the macrocyclic framework.

Integration into Functional Organic Materials (e.g., Optoelectronic, Catalytic, Supramolecular Assemblies)

There is currently a lack of specific research data or published studies detailing the direct integration of this compound into functional organic materials such as those used in optoelectronics, catalysis, or supramolecular assemblies. The potential for this molecule to act as a linker or precursor in the formation of polymeric or macrocyclic structures is theoretically plausible due to its terminal chloro groups and central carbonyl functionality. However, without concrete examples in the literature, any discussion of its role in these areas would be purely speculative.

Strategic Utility in the Total Synthesis of Complex Organic Architectures

The utility of this compound in the total synthesis of complex organic architectures is not well-established in available chemical literature. While its structure lends itself to the synthesis of various cyclic and heterocyclic systems, specific applications as a key building block in multi-step total synthesis projects have not been reported.

From a theoretical perspective, this compound can be envisioned as a useful synthon in retrosynthetic analysis. The disconnection of a six-membered heterocyclic ring containing a carbonyl group and a side chain, for example, could potentially lead back to this dichloroketone as a starting material. Its two chloro substituents and the ketone carbonyl group offer three potential points for chemical modification, making it a versatile precursor for constructing molecular scaffolds. For instance, it could be used in cyclization reactions with various nucleophiles to form substituted cyclopentanones or heterocyclic systems. However, documented examples of such retrosynthetic strategies employing this compound are not found in the surveyed literature.

There are no specific case studies in peer-reviewed journals that demonstrate the efficacy of this compound in the construction of complex molecular scaffolds. The compound has been synthesized and characterized, with its spectral data reported. sci-hub.ru One documented synthesis involves the hydration of a haloalkyne. sci-hub.ru Another preparation method proceeds from 5-chlorovaleryl chloride via a diazoketone intermediate. While these syntheses confirm the molecule's accessibility, its subsequent application in building complex frameworks remains an unexplored area in the available scientific reports.

The table below summarizes the basic properties of this compound.

PropertyValue
CAS Number 62343-98-0
Molecular Formula C₆H₁₀Cl₂O
Molecular Weight 169.05 g/mol
Appearance Colorless oil

Analytical Methodologies for Detection, Quantification, and Environmental Fate Assessment of 1,6 Dichlorohexan 2 One

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating 1,6-dichlorohexan-2-one (B6164390) from complex mixtures, such as starting materials, byproducts, or environmental matrices. Gas and liquid chromatography are the principal techniques employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio of the compound and its fragments. researchgate.net

For the analysis of chlorinated ketones, a common approach involves using a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. thermofisher.com Sample preparation may involve direct injection of a diluted sample in an appropriate solvent or pre-concentration techniques like solid-phase microextraction (SPME) for trace-level analysis in water samples. nih.gov The mass spectrometer, typically operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for this compound. Expected fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and the loss of chlorine atoms or HCl, providing definitive structural confirmation. researchgate.net

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterValue/ConditionPurpose
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% diphenyl / 95% dimethyl polysiloxaneSeparation of semi-volatile chlorinated compounds.
Injection ModeSplitlessMaximizes transfer of analyte to the column for trace analysis.
Inlet Temp250 °CEnsures rapid volatilization of the sample.
Carrier GasHelium, constant flow of 1.2 mL/minInert mobile phase to carry analytes through the column.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates compounds based on boiling point.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method for creating reproducible fragmentation patterns.
Mass Range35-350 amuScans for the molecular ion and expected fragments.
Ion Source Temp230 °CMaintains analyte in the gas phase.
Expected Key Fragments m/z valuesFor structural identification.
[M-Cl]⁺134/136Loss of a chlorine atom.
[M-CH₂Cl]⁺120/122Alpha-cleavage on one side of the carbonyl.
[CH₂Cl]⁺49/51Fragment containing one chlorine atom.

High-Performance Liquid Chromatography (HPLC) is an essential technique for analyzing less volatile or thermally unstable compounds, and it is particularly useful for monitoring reaction progress where derivatization can enhance detection. For aliphatic ketones like this compound, a common and effective strategy is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netnih.gov This reaction produces a 2,4-dinitrophenylhydrazone derivative that is highly chromophoric, allowing for sensitive detection using a UV-Vis detector. nih.gov

The analysis is typically performed using a reversed-phase column, such as a C18 column. researchgate.net A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the separation of the derivative from other reaction components. researchgate.netnih.gov Quantification is achieved by monitoring the absorbance at the wavelength of maximum absorption (λmax) for the hydrazone derivative, which is typically around 365 nm. researchgate.netnih.gov

Table 2: Typical HPLC Parameters for Analysis of this compound via DNPH Derivatization

ParameterValue/ConditionPurpose
Derivatization
Reagent2,4-Dinitrophenylhydrazine (DNPH) in acidic solutionCreates a UV-active derivative for sensitive detection.
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm particle sizeReversed-phase separation based on hydrophobicity. researchgate.net
Mobile PhaseA: Water, B: AcetonitrileStandard mobile phases for reversed-phase chromatography.
ElutionGradient: 30% B to 90% B over 20 minutesSeparates compounds with varying polarities.
Flow Rate1.0 mL/minTypical flow rate for analytical HPLC.
Column Temp35 °CEnsures reproducible retention times. nih.gov
DetectorDiode-Array Detector (DAD) or UV-Vis
Wavelength365 nmWavelength of maximum absorbance for the ketone-DNPH derivative. researchgate.netnih.gov

Spectroscopic Techniques for Quantitative Analysis in Chemical Process Monitoring

Spectroscopic methods offer the advantage of real-time, non-destructive analysis, making them ideal for monitoring chemical processes involving this compound.

UV-Vis spectroscopy can be used for the quantitative analysis of this compound by measuring the absorbance of the carbonyl group's n→π* electronic transition. Saturated aliphatic ketones typically exhibit a weak absorption band in the range of 270–300 nm. cdnsciencepub.com Although this absorption is of low intensity, it can be sufficient for determining concentration in process streams where the compound is present in relatively high amounts and interferences are minimal. The concentration is calculated using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light.

In-situ vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides real-time molecular information, enabling the tracking of reactants, intermediates, and products throughout a chemical reaction. nih.gov

In-situ FTIR: Attenuated Total Reflectance (ATR) FTIR spectroscopy is particularly well-suited for monitoring liquid-phase reactions. nih.gov By inserting an ATR probe directly into the reaction vessel, one can monitor the change in the intensity of the characteristic carbonyl (C=O) stretching band of this compound, which appears in the region of 1700-1725 cm⁻¹. nih.govresearchgate.net As the reaction progresses, the decrease in the intensity of this peak can be correlated directly to the consumption of the ketone, providing valuable kinetic data. nih.gov

In-situ Raman: Raman spectroscopy is another powerful technique for process monitoring, offering the advantage that water is a weak Raman scatterer, making it excellent for aqueous reaction systems. libretexts.org It can be used to monitor both the carbonyl group and the carbon-chlorine (C-Cl) bonds. The C-Cl stretching vibration gives a strong signal in the 550-800 cm⁻¹ region of the Raman spectrum. horiba.comacs.org Monitoring the characteristic bands for both C=O and C-Cl allows for a comprehensive, real-time understanding of the reaction dynamics.

Environmental Photodegradation Studies

The environmental fate of this compound is influenced by its susceptibility to photodegradation, a process where the molecule is broken down by absorbing light energy, typically from sunlight. The primary photochemical processes for chlorinated ketones involve the cleavage of either carbon-carbon (C-C) or carbon-chlorine (C-Cl) bonds. rsc.org

For highly chlorinated ketones, photolysis involving C-Cl bond fission is a significant pathway. rsc.org Upon absorption of UV radiation, a C-Cl bond can undergo homolytic cleavage to produce a chlorine radical and an organic radical. Another important pathway is the Norrish Type I cleavage, where the C-C bond adjacent to the carbonyl group breaks, forming two radical fragments. rsc.orgcdnsciencepub.com

These initial radical species are highly reactive and can subsequently engage in a variety of secondary reactions, such as hydrogen abstraction from other molecules or reaction with atmospheric oxygen, leading to a cascade of degradation products and eventual mineralization. sdu.edu.cnresearchgate.net

Table 3: Potential Primary Photodegradation Pathways and Products of this compound

PathwayDescriptionInitial Radical ProductsPotential Secondary Products
C-Cl Bond Fission Homolytic cleavage of a carbon-chlorine bond upon UV absorption. rsc.org1. 6-chloro-2-oxohexyl radical2. Chlorine radical (Cl•)Chlorinated aldehydes, carboxylic acids, HCl.
Norrish Type I Cleavage Cleavage of the C1-C2 bond adjacent to the carbonyl group.1. Chloromethyl radical (•CH₂Cl)2. 5-chloropentanoyl radicalChloroethane, 5-chloropentanal, 5-chloropentanoic acid.
Norrish Type I Cleavage Cleavage of the C2-C3 bond adjacent to the carbonyl group.1. 4-chlorobutyl radical2. Chloroacetyl radical1,4-dichlorobutane, chloroacetyl chloride, chloroacetic acid.

Determination of Photolysis Quantum Yields and Identification of Photolytic Pathways

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the number of molecules undergoing a specific reaction for each photon absorbed. The determination of the photolysis quantum yield for this compound involves irradiating a solution of the compound with a light source of known wavelength and intensity, and monitoring the decrease in its concentration over time. High-performance liquid chromatography (HPLC) is a common technique for this purpose. ethz.ch

The quantum yield (Φ) can be calculated using the following equation:

Φ = (d[C]/dt) / Ia

Where:

d[C]/dt is the rate of change of the concentration of this compound.

Ia is the rate of light absorption by the compound.

Photolytic pathways of halogenated ketones can involve several reactions. rsc.org The primary process is often the cleavage of the carbon-chlorine bond, which is typically the weakest bond in the molecule. This can lead to the formation of radical species, which can then undergo further reactions with water or other constituents in the aquatic environment. Another possible pathway is the Norrish Type I reaction, which involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom. rsc.org

Table 1: Potential Photolytic Degradation Pathways of this compound

Pathway Description Potential Products
C-Cl Bond Cleavage Homolytic or heterolytic cleavage of the carbon-chlorine bond. Chlorohexyl radical, chloride ion, and other radical species.
Norrish Type I Cleavage of the C1-C2 or C2-C3 bond adjacent to the carbonyl group. Acyl and alkyl radical fragments.

| Norrish Type II | Intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the Cα-Cβ bond. | Enols and smaller carbonyl compounds. |

Influence of Environmental Parameters on Photochemical Degradation

Several environmental factors can influence the rate and pathways of photochemical degradation of this compound.

pH: The pH of the water can affect the degradation of organic compounds. taylorandfrancis.comresearchgate.netresearchgate.net For some substances, degradation rates increase with changes in pH, which can alter the compound's speciation and its light-absorbing properties. researchgate.netresearchgate.net

Wavelength: The energy of light is inversely proportional to its wavelength. Shorter wavelengths (UV light) are more energetic and more likely to cause photolysis. taylorandfrancis.com The presence of other substances in the water can also affect the light available for photolysis.

Sensitizers: Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, like this compound, initiating their degradation. wikipedia.orgfrontiersin.org Dissolved organic matter (DOM) in natural waters can act as a sensitizer, producing reactive oxygen species such as singlet oxygen and hydroxyl radicals that can react with and degrade organic pollutants. rsc.orgdigitellinc.comnih.gov However, DOM can also act as a light screen, reducing the amount of light available for direct photolysis, or quench the excited state of the pollutant, thus inhibiting degradation. researchgate.netnih.gov

Biodegradation Pathways in Aquatic and Terrestrial Systems

Investigation of Microbial Degradation Mechanisms and Metabolite Identification

The biodegradation of chlorinated hydrocarbons can be challenging for microorganisms due to the stability of the carbon-chlorine bond. nih.gov However, some bacteria have evolved enzymatic pathways to break down these compounds. rug.nlresearchgate.net For chlorinated ketones, degradation can be initiated by dehalogenase enzymes that replace the chlorine atom with a hydroxyl group. nih.gov This initial step makes the molecule more susceptible to further microbial attack.

The resulting alcohol can then be oxidized to a carboxylic acid, which can enter central metabolic pathways. The identification of metabolites is crucial for understanding the degradation pathway. This is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). slu.se

Table 2: Potential Microbial Degradation Pathway of this compound

Step Transformation Enzyme Class Potential Metabolite
1 Dehalogenation Dehalogenase 1-Chloro-6-hydroxyhexan-2-one
2 Dehalogenation Dehalogenase 1,6-Dihydroxyhexan-2-one
3 Oxidation Alcohol Dehydrogenase 1,6-Dihydroxyhexan-2-oic acid

| 4 | Further Oxidation | Various | Enters central metabolism |

Kinetic Studies of Biotransformation Processes in Simulated Environmental Compartments

Kinetic studies are essential to determine the rate at which this compound is biodegraded in different environmental compartments, such as water and soil. These studies are often conducted in laboratory microcosms that simulate natural conditions. The concentration of the compound is monitored over time, and the data is used to calculate degradation rate constants.

While specific kinetic data for the biotransformation of this compound are not available in the reviewed literature, studies on other chlorinated compounds have shown that degradation rates can vary widely depending on the microbial community, temperature, and the presence of other nutrients and contaminants. rug.nlnih.gov

Atmospheric Chemistry and Transformation Processes

Although this compound is a liquid with a relatively low vapor pressure, it may be released into the atmosphere, where it can undergo chemical transformations.

Reaction Kinetics with Atmospheric Radicals

In the atmosphere, the primary degradation pathways for organic compounds are reactions with photochemically generated radicals, including the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃). The rates of these reactions are critical for determining the atmospheric lifetime of a compound.

The rate constants for these reactions can be measured in laboratory studies using techniques such as laser flash photolysis and relative rate methods. While specific kinetic data for this compound are not found in the reviewed literature, the reactivity of similar molecules can provide an estimate. Ketones are known to react with •OH radicals, and the presence of chlorine atoms can influence the reaction rate.

Table 3: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound

Radical Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime
Hydroxyl (•OH) 1 x 10⁻¹² - 1 x 10⁻¹¹ Days to weeks
Nitrate (NO₃•) Likely slow Months or longer

| Ozone (O₃) | Likely very slow | Years |

Note: These are estimated values based on the reactivity of similar compounds and are not experimentally determined for this compound.

Identification of Atmospheric Degradation Products and Assessment of Atmospheric Lifetime

The atmospheric fate of this compound is primarily determined by its reactions with photochemically generated oxidants and by photolysis. The principal degradation pathways are expected to be gas-phase reactions with hydroxyl (OH) radicals and, to a lesser extent, direct photolysis. These processes lead to the formation of various degradation products and determine the atmospheric lifetime of the compound.

Reaction with Hydroxyl Radicals (OH)

The dominant atmospheric loss process for aliphatic ketones is the reaction with OH radicals. acs.orgnih.gov This reaction proceeds via hydrogen atom abstraction from the C-H bonds. For this compound, there are several potential sites for H-atom abstraction. Based on structure-activity relationships (SARs) for ketones, the reactivity of C-H bonds is influenced by the position relative to the carbonyl group and the presence of electron-withdrawing substituents like chlorine. acs.orgcopernicus.org

The presence of the carbonyl group activates the adjacent α-hydrogens (at the C1 and C3 positions). However, the chlorine atom at the C1 position will have a deactivating effect on the C-H bonds on that carbon due to its electron-withdrawing nature. Conversely, the chlorine atom at the C6 position is sufficiently far from the carbonyl group that its influence on the initial H-abstraction is likely to be less significant.

The primary atmospheric degradation is expected to be initiated by OH radical attack, leading to the formation of a carbon-centered radical. This radical will then rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical, typically with nitric oxide (NO) or other peroxy radicals, will lead to the formation of an alkoxy radical (RO). The fate of the alkoxy radical determines the final degradation products.

Likely Atmospheric Degradation Products

Based on the known atmospheric chemistry of ketones and chlorinated alkanes, the degradation of this compound is expected to produce a variety of smaller, oxygenated and/or chlorinated compounds. acs.orgnih.govcopernicus.org The specific products will depend on the initial site of H-atom abstraction.

Fragmentation Products: The alkoxy radicals formed can undergo C-C bond scission. For example, cleavage of the C1-C2 bond could lead to the formation of 5-chloro-1-oxopentanal and a chloromethyl radical. Cleavage of the C2-C3 bond could produce formaldehyde (B43269) and a 1,4-dichlorobutyl radical.

Functionalized Products: The alkoxy radicals can also isomerize or react with O₂ to form more stable, functionalized molecules without fragmentation. This could lead to the formation of multifunctional compounds containing carbonyl, hydroxyl, and chloro- groups.

Formation of Secondary Pollutants: The degradation process can also contribute to the formation of secondary atmospheric pollutants. For instance, the oxidation of organic compounds in the presence of nitrogen oxides (NOx) can lead to the formation of ozone (O₃) and peroxyacetyl nitrates (PANs). copernicus.orgconicet.gov.ar The degradation of this compound is likely to produce HCl in the atmosphere as the chlorine atoms are eventually removed from the organic backbone. nih.gov

A summary of potential degradation products is presented in Table 1.

Table 1: Postulated Atmospheric Degradation Products of this compound

Precursor Degradation Pathway Potential Products
This compound Reaction with OH radicals, followed by reaction with O₂ and NO 5-chloro-1-oxopentanal, Chloromethyl radical, Formaldehyde, 1,4-dichlorobutyl radical, Hydrochloric acid (HCl), Carbon dioxide (CO₂), Water (H₂O)
This compound Photolysis Carbonyl-containing fragments, Chloroalkanes

Photolysis

Aliphatic ketones can undergo photolysis in the atmosphere upon absorption of ultraviolet (UV) radiation. noaa.govbohrium.com The key factor determining the importance of photolysis is the overlap between the compound's absorption spectrum and the solar actinic flux at atmospherically relevant altitudes. Aliphatic ketones typically have a weak absorption band in the near-UV region (around 280-330 nm) corresponding to the n → π* transition of the carbonyl group. noaa.gov

For this compound, photolysis is a potential degradation pathway. The absorption of a photon can lead to the cleavage of the C-C bonds adjacent to the carbonyl group (Norrish Type I and Type II reactions), resulting in the formation of smaller radical species and stable molecules. The presence of chlorine atoms may also influence the photolytic behavior.

Assessment of Atmospheric Lifetime

The atmospheric lifetime with respect to reaction with OH radicals can be estimated using the following equation:

τ_OH = 1 / (k_OH * [OH])

where:

τ_OH is the atmospheric lifetime with respect to reaction with OH radicals.

k_OH is the rate constant for the reaction of the compound with OH radicals.

[OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ molecules/cm³ for a global 24-hour average).

As no experimentally determined k_OH value for this compound is available, it can be estimated using SAR methods. acs.orgcopernicus.org Based on the rate constants for similar ketones and considering the deactivating effect of the chlorine atoms, the k_OH for this compound is likely to be in the range of 1-5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov

Using a representative k_OH value of 2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ and an average [OH] of 1 x 10⁶ molecules/cm³, the atmospheric lifetime of this compound with respect to reaction with OH radicals would be approximately 5.8 days.

A summary of the estimated atmospheric lifetime is provided in Table 2.

Table 2: Estimated Atmospheric Lifetime of this compound

Removal Process Estimated Rate Constant (k_OH) Assumed Oxidant Concentration Estimated Atmospheric Lifetime
Reaction with OH radicals ~ 2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ [OH] ≈ 1 x 10⁶ molecules/cm³ ~ 5.8 days

Future Perspectives and Emerging Research Directions for 1,6 Dichlorohexan 2 One

Development of Novel Catalytic and Stereoselective Syntheses for Enhanced Efficiency and Selectivity

The development of efficient and selective synthesis methods is fundamental to unlocking the potential of 1,6-dichlorohexan-2-one (B6164390) and its derivatives. Future efforts will likely focus on catalytic approaches that offer high yields and stereocontrol, which are crucial for applications in life sciences and materials.

Modern synthetic chemistry is increasingly turning to green and sustainable catalytic methods. Organocatalysis and biocatalysis represent promising avenues for the synthesis of chiral derivatives of this compound.

Organocatalysis : Asymmetric organocatalysis could be employed for the stereoselective synthesis of precursors to this compound. For instance, proline-derived catalysts could facilitate asymmetric aldol (B89426) or Michael reactions to construct the carbon skeleton with high enantiomeric excess. A novel asymmetric organocatalytic 1,6-addition/1,4-addition sequence to 2,4-dienals has been described, which could be adapted to create complex chiral molecules. nih.gov Such strategies could lead to the synthesis of optically active cyclohexanols and other functionalized cyclic compounds. researchgate.net

Biocatalysis : Enzymes offer unparalleled selectivity under mild reaction conditions. Ketoreductases (KREDs) could be used for the stereoselective reduction of the ketone in this compound to produce a chiral alcohol, a valuable intermediate for various applications. nih.gov The use of biocatalysts is a growing trend for producing bio-based chemicals and can be applied to complex multi-step syntheses. nih.gov De novo designed cascade biocatalysis has been successfully used to synthesize 1,6-hexanediol (B165255) from cyclohexane, demonstrating the power of enzymatic pathways for industrial chemicals. rsc.org

Catalytic ApproachPotential Catalyst TypeTarget TransformationAnticipated Advantages
OrganocatalysisCinchona Alkaloids / ThioureasAsymmetric halogenation/functionalizationMetal-free, high stereoselectivity
BiocatalysisKetoreductases (KREDs)Stereoselective reduction of the ketoneHigh enantiomeric excess, mild conditions, green process
BiocatalysisDehalogenasesSelective dehalogenationRegioselective functionalization

Exploration of New Reactivity Modes and Multi-component Reactions Utilizing its Functional Group Complementarity

The distinct reactivity of the ketone, primary chloride, and secondary chloride in this compound allows for a wide range of chemical transformations. Exploring new reactivity modes and employing the molecule in multi-component reactions (MCRs) could lead to the rapid construction of complex molecular architectures. nih.gov

MCRs are powerful tools in drug discovery and materials science, enabling the synthesis of diverse compound libraries in an efficient and atom-economical manner. beilstein-journals.orgacsgcipr.org The ketone function of this compound can participate in reactions such as the Ugi or Passerini reactions, while the chloro-groups can be used for subsequent cyclization or cross-coupling steps. nih.gov This functional group complementarity could be harnessed to synthesize novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. organic-chemistry.orgresearchgate.net

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry for Advanced Process Control

To accelerate the discovery and optimization of reactions involving this compound, modern automation and process control technologies will be indispensable.

Automated Synthesis : Automated platforms can perform numerous reactions in parallel, facilitating high-throughput screening of reaction conditions, catalysts, and substrates. sigmaaldrich.com This technology significantly speeds up the research and development process for new derivatives and applications. rsc.org Automated solution-phase synthesis has proven effective for creating complex oligomers and can be adapted for small-molecule synthesis. nih.govnih.gov

Continuous Flow Chemistry : Performing reactions in continuous flow microreactors offers superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This leads to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. mdpi.com The synthesis of this compound and its subsequent transformations could be adapted to flow processes, enabling safer scale-up and more efficient production. researchgate.net

Advanced Computational Design and Predictive Modeling for New Derivatives and Applications

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts and reducing the time and cost of research. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study reaction mechanisms and predict the stability of different stereoisomers of this compound derivatives. nih.gov Molecular modeling can be employed to design new molecules with specific properties and to predict their biological activity or material characteristics, accelerating the discovery of new applications.

Computational MethodApplication Area for this compoundPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction pathways, stereochemical outcomes
Molecular DockingVirtual screening for biological targetsBinding affinities, potential therapeutic applications
Quantitative Structure-Activity Relationship (QSAR)Predictive modeling of bioactivityCorrelation of molecular structure with biological effect
Molecular Dynamics (MD) SimulationPolymer property predictionConformational analysis, material strength, thermal stability

Role in Sustainable Chemistry and Circular Economy Approaches (e.g., Valorization of Chemical Waste Streams)

The principles of sustainable chemistry and the circular economy aim to minimize waste and make the best use of resources. chemsec.org this compound could play a role in this paradigm in several ways.

Research could focus on synthesizing this compound from renewable feedstocks or from the valorization of chemical waste streams. For example, certain plastic waste could be chemically recycled to produce C6 building blocks that are then converted into this compound. lanxess.comevonik.com Furthermore, derivatives of this compound could be designed for circularity, for instance, by creating polymers that can be easily depolymerized back to their monomeric units for reuse. Shifting to "safe-by-design" chemicals is a key aspect of ensuring that recycled materials are safe for future use. hbm4eu.eu

Q & A

Q. What criteria validate the application of this compound in asymmetric catalysis studies?

  • Methodological Answer : Demonstrate enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare catalytic efficiency (turnover number, TON) against established ketone-based catalysts. Computational docking studies (e.g., AutoDock Vina) can predict substrate binding affinities and rationalize stereoselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.